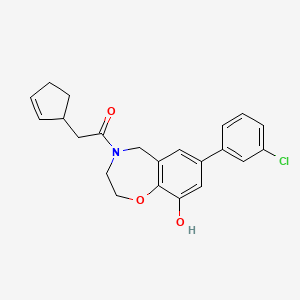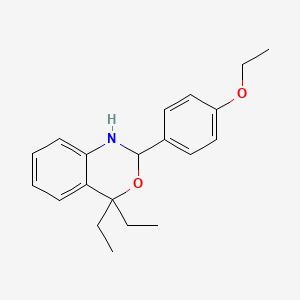![molecular formula C16H23NO2 B5490172 {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol](/img/structure/B5490172.png)
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol, also known as MPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPM is a piperidine-based compound that has been synthesized and studied for its biochemical and physiological effects.
作用机制
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol binds to the dopamine transporter and inhibits its activity, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the observed effects of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol on drug-seeking behavior.
Biochemical and Physiological Effects:
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has been shown to increase dopamine levels in the brain, which can have a variety of effects on behavior and physiology. In animal models, {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has been shown to reduce drug-seeking behavior and increase locomotor activity. {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
实验室实验的优点和局限性
One advantage of using {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol in lab experiments is its specificity for the dopamine transporter. This specificity allows researchers to study the role of the dopamine transporter in various physiological and behavioral processes. However, one limitation of using {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol is its potential for off-target effects, as it has been shown to bind to other proteins in addition to the dopamine transporter.
未来方向
There are several future directions for research on {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol. One area of interest is the role of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol in drug addiction research, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the potential therapeutic applications of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol, as it has been shown to have anxiolytic effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol and its potential off-target effects.
合成方法
The synthesis of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol involves the reaction of piperidine with 2-methoxyphenylacetaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with propargyl alcohol to yield {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol. The synthesis of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has been studied for its potential applications in neuroscience research. Specifically, {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has been shown to modulate the activity of the dopamine transporter, a protein that plays a critical role in regulating dopamine levels in the brain. {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has also been studied for its potential applications in drug addiction research, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-19-16-10-3-2-7-14(16)8-6-12-17-11-5-4-9-15(17)13-18/h2-3,6-8,10,15,18H,4-5,9,11-13H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTNKKDAYSEBFQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-(2-Methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-azepanol](/img/structure/B5490091.png)
![methyl 3-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)sulfonyl]-2-thiophenecarboxylate](/img/structure/B5490094.png)
![2-[2-(2-ethoxy-1-naphthyl)vinyl]-8-quinolinol](/img/structure/B5490098.png)
![2-methyl-N-[3-(4-methylphenyl)propyl]propanamide](/img/structure/B5490102.png)

![8-methyl-3-(pentylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5490106.png)
![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5490113.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5490130.png)
![2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5490139.png)

![5-isopropyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5490162.png)

![methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5490169.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B5490180.png)